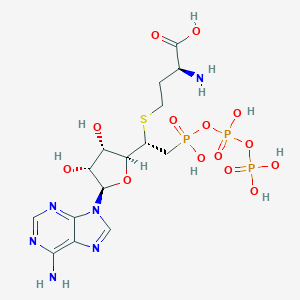![molecular formula C17H19NO5S B025950 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid CAS No. 103687-96-3](/img/structure/B25950.png)
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid
Overview
Description
The compound “3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid” is a chemical entity that has garnered attention in various fields of chemistry and materials science due to its unique structural features and potential applications. This compound is part of a broader class of substances that are studied for their reactivity, interaction with different chemical entities, and the possibility to form the basis for more complex molecular architectures through synthesis and modification processes.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing catalysis to enhance efficiency and selectivity. For instance, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the efficient synthesis of pyrazole derivatives under green conditions (Moosavi-Zare et al., 2013). Such methodologies highlight the synthetic approaches that could be adapted for the production of “3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid,” emphasizing the importance of catalyst choice and reaction conditions in obtaining high yields and desired selectivity.
Molecular Structure Analysis
The molecular structure of compounds similar to “3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid” has been extensively studied using techniques such as X-ray crystallography and spectroscopy. These studies reveal the conformational and configurational details that influence the compound's reactivity and physical properties. For example, the structural investigation of related compounds shows how intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the molecule's structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of “3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid” can be inferred from studies on similar compounds, which demonstrate how functional groups influence the molecule's behavior in various chemical reactions. Research has shown that sulfone and amide groups, for example, can significantly affect a compound's nucleophilic and electrophilic properties, leading to diverse reaction pathways (Hosmane et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments and applications. Studies on similar molecules have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize these properties, providing insights into how structural variations impact physical behavior (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Analyzing the chemical properties of “3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid” involves understanding its acid-base behavior, reactivity towards other chemical entities, and potential for forming derivatives. Research on similar compounds provides a foundation for predicting how the molecule reacts under various chemical conditions, offering insights into its versatility and potential for chemical modification (Tye & Skinner, 2002).
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research into compounds with similar structural motifs to 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have shown that certain sulfonyl amino acids can be cyclized in the presence of bases, leading to the formation of compounds with potential pharmacological applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This illustrates the chemical flexibility and reactivity of sulfonyl-containing compounds, highlighting their significance in synthetic chemistry.
Polymer Modification and Applications
Another area of interest is the functional modification of polymers through condensation reactions with various amines, including structures similar to 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid. Such modifications have been shown to enhance the properties of hydrogels, making them suitable for medical applications due to improved biocompatibility and thermal stability (Aly & El-Mohdy, 2015). This research points to the potential of such compounds in creating advanced materials for healthcare and industrial uses.
Bioorganic Synthesis
Compounds structurally related to 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid are also explored in bioorganic synthesis, where they serve as intermediates in the production of biologically active molecules. For example, the synthesis and cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-beta-alanines have been described, leading to products with potential pharmaceutical relevance (Rutkauskas, Kantminienė, & Beresnevieius, 2008). These studies highlight the utility of sulfonyl amino acids in the synthesis of complex organic molecules.
Catalysis and Material Science
Research into sulfonyl and amino acid derivatives extends into catalysis and materials science, where these compounds are investigated for their catalytic properties and potential in creating new materials. For instance, sulfonated Schiff base copper(II) complexes, which may share functional similarities with the compound , have been studied for their role in selective catalysis for alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015). This application is crucial in developing more efficient and environmentally friendly chemical processes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-7-9-14(10-8-13)24(21,22)18(12-11-17(19)20)15-5-3-4-6-16(15)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYYVHDMFBYFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544151 | |
| Record name | N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid | |
CAS RN |
103687-96-3 | |
| Record name | N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)







